molecular formula C10H19NO5S B2831726 (4S)-2,2-Dioxido-4-isopropyl-1,2,3-oxathiazolidine, n-boc protected CAS No. 1206227-46-4

(4S)-2,2-Dioxido-4-isopropyl-1,2,3-oxathiazolidine, n-boc protected

Cat. No. B2831726
CAS RN: 1206227-46-4
M. Wt: 265.32
InChI Key: FWEXSIHWPAKSOP-MRVPVSSYSA-N
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Description

“(4S)-2,2-Dioxido-4-isopropyl-1,2,3-oxathiazolidine, n-boc protected” is a compound that has been protected with a Boc group. The Boc group (tert-butyloxycarbonyl) is a common protecting group used in organic synthesis, particularly for the protection of amines . It is stable towards most nucleophiles and bases .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present. As a Boc-protected compound, it would be expected to be stable under a variety of conditions .

Scientific Research Applications

Synthesis and Derivatization

  • Synthesis of BOC-Protected Cyclic Sulfamidates : BOC-protected chiral cyclic sulfamidates, including compounds related to (4S)-2,2-dioxido-4-isopropyl-1,2,3-oxathiazolidine, were synthesized and used in alkylation reactions. These reactions produced cyclic sulfamidates with various N-alkyl substituents, demonstrating the compound's versatility in synthetic chemistry (Posakony, Grierson, & Tewson, 2002).

Asymmetric Synthesis

  • Chiral Auxiliaries in Asymmetric Synthesis : N-Boc-1,3-oxazolidines, closely related to the queried compound, have been utilized as chiral auxiliaries for asymmetric synthesis. They are particularly effective for stereoselective transformations of prostereogenic C=C or C=O bonds, illustrating their importance in producing chiral molecules (Agami & Couty, 2004).

Polymer Science

  • First Poly(2-oxazoline)s with Pendant Amino Groups : A new 2-oxazoline monomer with a Boc-protected amino function was synthesized, leading to well-defined homopolymers with narrow molar mass distributions. This development in polymer science demonstrates the potential of Boc-protected oxazolidines in creating advanced materials with specific properties (Cesana et al., 2006).

Peptide Chemistry

  • Oxazolidine-Containing Peptides : Research on oxazolidine-containing peptides, which are structurally similar to (4S)-2,2-dioxido-4-isopropyl-1,2,3-oxathiazolidine, has shown that these compounds can fold into ordered structures. This property is crucial in the design of peptides with specific functions and shapes, emphasizing the role of oxazolidines in peptide chemistry (Tomasini & Luppi, 2006).

Mechanism of Action

The mechanism of action for the Boc protection involves the amine attacking a carbonyl site on di-tert-butyl dicarbonate, resulting in tert-butyl carbonate leaving as a leaving group . The tert-butyl carbonate then picks up the proton from the protonated amine .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as organic synthesis or medicinal chemistry. The Boc group is often used in the synthesis of complex molecules, so this compound could potentially be used as a building block in such syntheses .

properties

IUPAC Name

tert-butyl (4S)-2,2-dioxo-4-propan-2-yloxathiazolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5S/c1-7(2)8-6-15-17(13,14)11(8)9(12)16-10(3,4)5/h7-8H,6H2,1-5H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEXSIHWPAKSOP-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COS(=O)(=O)N1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COS(=O)(=O)N1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1206227-46-4
Record name (4S)-2,2-Dioxido-4- isopropyl -1,2,3-oxathiazolidine, N-BOC protected
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